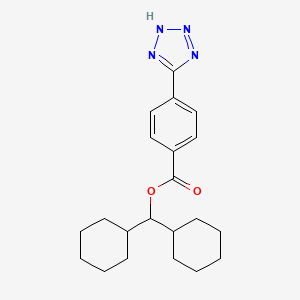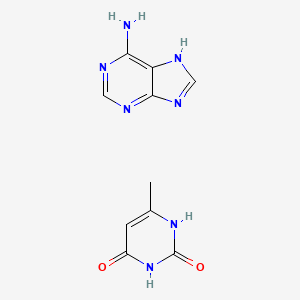![molecular formula C17H16O2 B12531537 3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)
3-(tert-Butyl)-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-6H-benzo[c]chromen-6-one is a chemical compound that belongs to the class of benzochromenones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a benzochromenone core with a tert-butyl group attached to the third position.
Métodos De Preparación
The synthesis of 3-(tert-Butyl)-6H-benzo[c]chromen-6-one can be achieved through various synthetic routes. One efficient method involves the use of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) as catalysts. This protocol facilitates the oxidative C–C bond formation from chroman-4-ones, leading to the desired product in good to excellent yields . The reaction proceeds in the presence of a catalytic amount of TBAI and TBHP (5–6 M in decane), with an increase in TBHP concentration to 30 mol% significantly enhancing the yield .
Análisis De Reacciones Químicas
3-(tert-Butyl)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include TBHP, TBAI, and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative C–C bond formation reaction with TBHP and TBAI results in the formation of 4H-chromen-4-ones .
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-6H-benzo[c]chromen-6-one has several scientific research applications. It is used in medicinal chemistry for the development of drugs with anti-cancer, antioxidant, anti-ulcer, antifungal, anti-inflammatory, anti-HIV, wound healing, and immune stimulatory properties . Additionally, it possesses enzymatic inhibition properties towards different systems such as oxidoreductase, kinase, lipoxygenase, and cyclooxygenase . These properties make it a valuable compound for research in biology, medicine, and industry.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-6H-benzo[c]chromen-6-one involves the generation of tertiary butoxide radicals, which undergo oxidative single-electron transformation to form iodochroman-4-one. The hydrogen iodide is then removed from iodochroman-4-one to yield the desired product . This mechanism highlights the compound’s ability to participate in oxidative reactions and form stable products.
Comparación Con Compuestos Similares
3-(tert-Butyl)-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as 4H-chromen-4-ones and benzo[c]chromen-6-ones. These compounds share a similar core structure but differ in their substituents and specific properties. For example, 4H-chromen-4-ones are known for their anti-inflammatory and anti-cancer activities, while benzo[c]chromen-6-ones have applications in material science and medicinal chemistry . The presence of the tert-butyl group in this compound provides it with unique steric and electronic properties, distinguishing it from other related compounds.
Similar Compounds
- 4H-chromen-4-ones
- Benzo[c]chromen-6-ones
- Thiophene derivatives
Propiedades
Fórmula molecular |
C17H16O2 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
3-tert-butylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H16O2/c1-17(2,3)11-8-9-13-12-6-4-5-7-14(12)16(18)19-15(13)10-11/h4-10H,1-3H3 |
Clave InChI |
FHTFANTVAFMPCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)





![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)

![3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12531512.png)
![Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate](/img/structure/B12531525.png)

![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)

![9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene](/img/structure/B12531555.png)
